1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(23-17-6-4-3-5-7-17)18(21)20-12-15(13-20)19-10-8-16(22-2)9-11-19/h3-7,14-16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBUKRRBUYEFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2CCC(CC2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxypiperidine with azetidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper complexes
Solvents: Dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional group similarities with several classes of molecules documented in the evidence. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity vs. Bioactivity: The target compound’s azetidine-piperidine core is distinct from simpler azetidine derivatives (e.g., Compounds 16, 17 in ) but resembles advanced scaffolds like those in ’s TLR antagonists. The 4-methoxypiperidine group may enhance metabolic stability compared to unmethylated analogs .
Synthetic Challenges :
- The compound’s synthesis likely requires precise control over azetidine ring stability. highlights azetidine dimerization under acidic conditions, which could complicate scalability without optimized protocols (e.g., TFA-mediated reactions at controlled temperatures) .
- Piperidine methoxylation steps may parallel methods in , where methoxyphenyl groups are introduced via hydrazine intermediates .
The phenoxy group’s aromaticity may facilitate π-π interactions in enzyme binding pockets .
Biological Activity
The compound 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one (commonly referred to as MPA) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of MPA, highlighting its mechanisms, therapeutic applications, and relevant research findings.
Molecular Formula
- C : 18
- H : 26
- N : 2
- O : 3
Molecular Weight
- 318.417 g/mol
Structural Features
The compound features a phenoxy group, which is significant for its biological activity. The presence of the methoxypiperidine moiety contributes to its pharmacological properties.
-
Receptor Interaction
- MPA interacts with various receptors in the central nervous system, particularly those involved in neurotransmitter regulation. This includes potential modulation of serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
-
Antiproliferative Effects
- Research indicates that MPA exhibits antiproliferative activity against several cancer cell lines. For instance, studies have shown that compounds similar to MPA can inhibit cell proliferation in ovarian and breast cancer models with IC50 values ranging from 0.29 µM to 0.35 µM, indicating significant potency compared to standard treatments like Staurosporine .
- Neuroprotective Properties
In Vitro and In Vivo Studies
Case Study 1: Anticancer Activity
In a study published by Abatematteo et al., MPA analogs were tested for their effects on ovarian cancer cells. The results indicated a reduction in VEGF levels by 85% compared to untreated controls, suggesting a mechanism involving inhibition of angiogenesis through VEGFR-2 phosphorylation reduction .
Case Study 2: Neuroprotection
Research focused on the neuroprotective effects of MPA revealed that it significantly reduced neurodegeneration markers in animal models subjected to excitotoxic insults, providing insights into its potential as a treatment for neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
